4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane
Description
4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane is a spirocyclic compound characterized by two oxygen atoms (dioxa) and a fused bicyclic framework. The spiro[2.4]heptane core consists of a 2-membered and a 4-membered ring sharing a single spiro carbon atom. The 4,4-dimethyl substituents enhance steric bulk and influence conformational stability. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications, due to its rigid spiro architecture .
Properties
IUPAC Name |
7,7-dimethyl-1,6-dioxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(5-9-7)3-4-8-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAUEPHYINEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCO1)CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. This intermediate is then subjected to cyclization with a suitable cyclopropane precursor to form the spirocyclic structure. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,5-dioxaspiro[2.4]hept
Comparison with Similar Compounds
The structural analogs of 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane vary in substituents, functional groups, and ring systems. Below is a detailed analysis:
Structural and Functional Variations
Table 1: Key Molecular Properties of Selected Spiro Compounds
Key Observations:
Functional Group Impact :
- Ester Derivatives : Methyl and ethyl carboxylate derivatives (e.g., ) introduce polar ester groups, enhancing solubility in organic solvents and reactivity toward nucleophilic agents.
- Aromatic Substituents : The phenyl group in 1-phenyl-4,7-dioxaspiro[2.4]heptane () contributes to π-π interactions, influencing crystallinity and thermal stability.
- Halogenated Derivatives : The 4-chlorobenzyl group in improves bioactivity, making the compound suitable as a pesticide intermediate.
Synthesis Methods: The main compound’s analogs are synthesized via acid-catalyzed cyclization (e.g., methanesulfonic acid chloride in toluene for chlorobenzyl derivatives ) or esterification reactions. Tetracyanospiro[2.4]heptane () is prepared via hydrolytic routes, highlighting the versatility of spiro systems in diverse reaction conditions.
Agrochemical Relevance
The 4-chlorobenzyl derivative () is critical in synthesizing Metconazole, a triazole fungicide. Its spiro structure enhances stereochemical control during synthesis, achieving a 93.4% yield in industrial-scale processes .
Hydrolytic Reactivity
Tetracyanospiro[2.4]heptane () undergoes hydrolysis to form tetracarboxylate esters, demonstrating the reactivity of electron-withdrawing substituents in spiro systems. This property is exploited in synthesizing polyfunctionalized compounds.
Structural Characterization
NMR and X-ray crystallography are widely used for spiro compound analysis. For example, the (R)-1-((3R,4R)-6,6-dimethyl-1,5-dioxaspiro[2.4]heptan-4-yl)prop-2-en-1-ol derivative () was characterized via ¹H NMR, confirming stereochemical integrity .
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